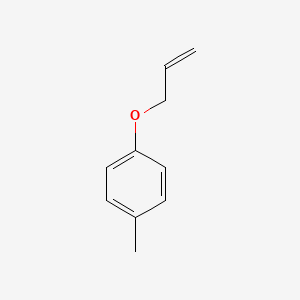

Allyl p-tolyl ether

Descripción

Contextualization of Allyl p-tolyl ether within Aryl Ether Chemistry

This compound, also known as 1-(allyloxy)-4-methylbenzene, is an organic compound classified as an aryl allyl ether. nih.gov This class of compounds is characterized by an allyl group attached to an aromatic ring via an ether linkage. Aryl allyl ethers are significant substrates in organic synthesis, serving as precursors for a variety of valuable molecules, including pharmaceuticals and agrochemicals. rsc.orgacs.org They are particularly noted for their participation in rearrangement reactions and as building blocks for more complex molecular architectures. rsc.orggoogle.comresearchgate.net this compound itself is frequently employed in research as a model substrate to investigate the mechanisms and applications of these transformations.

Historical Perspective of this compound Research

The scientific journey of allyl aryl ethers is intrinsically linked to the discovery of the Claisen rearrangement by German chemist Rainer Ludwig Claisen in 1912. byjus.com This reaction, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, became a cornerstone of organic chemistry. wikipedia.orgnrochemistry.com Seminal research in the late 1930s by D. Stanley Tarbell and John F. Kincaid provided crucial kinetic insights into this transformation. Their studies on this compound and related compounds demonstrated that the reaction is a first-order, unimolecular process, suggesting an intramolecular mechanism without the need for acid or base catalysis. acs.orgnasonline.orgacs.orgacs.org These early investigations laid the groundwork for a deeper mechanistic understanding of how allyl groups migrate within an aromatic system.

Overview of Key Research Domains for this compound

Research involving this compound is predominantly centered on the Claisen rearrangement . nrochemistry.comlibretexts.org This area of study is multifaceted, encompassing:

Mechanistic Studies: Elucidating the precise, concerted pathway of the rearrangement through a cyclic transition state. doi.orgresearchgate.net

Kinetic Analysis: Measuring reaction rates under various conditions to understand the factors that influence the transformation. researchgate.netacs.org

Solvent and Temperature Effects: Investigating how solvents, particularly polar and protic ones, and temperature modulate the reaction rate and outcome. uq.edu.auresearchgate.netnih.gov

Catalysis: Exploring the use of Lewis acids and solid acid catalysts to promote the rearrangement under milder conditions. rsc.orgcdnsciencepub.com

Beyond the rearrangement itself, this compound serves as a key starting material in tandem reactions , where the initial Claisen rearrangement product undergoes subsequent, in-situ transformations to yield more complex heterocyclic structures like dihydrobenzofurans. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROCNZZBLCAOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946086 | |

| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23431-48-3 | |

| Record name | 23431-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors

Established Synthetic Pathways for Allyl p-tolyl ether

The primary and most well-documented method for the synthesis of this compound is a variation of the Williamson ether synthesis. uomustansiriyah.edu.iqmasterorganicchemistry.com This classical organic reaction provides a reliable route to ethers through the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com

Synthesis from p-Cresol (B1678582) and Allyl Bromide

The synthesis of this compound is commonly achieved through the reaction of p-cresol with allyl bromide. acs.orggoogle.com This reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of p-cresol to form the more nucleophilic p-tolyloxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an SN2 reaction to displace the bromide ion and form the ether linkage. masterorganicchemistry.comyoutube.com

A common procedure involves the use of sodium hydroxide (B78521) as the base in an aqueous acetone (B3395972) solution. acs.org The reaction mixture is typically refluxed to facilitate the reaction. The choice of solvent is crucial, with polar aprotic solvents often enhancing the rate of SN2 reactions.

The reaction can be represented as follows:

CH₃C₆H₄OH + CH₂=CHCH₂Br + NaOH → CH₃C₆H₄OCH₂CH=CH₂ + NaBr + H₂O

It is important to control the reaction conditions, such as temperature, to minimize potential side reactions. For instance, at elevated temperatures, a Claisen rearrangement of the initially formed this compound to 2-allyl-4-methylphenol (B1664044) can occur. rsc.org

Purification and Characterization Methodologies for Synthetic Products

Following the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, and potential side products. Therefore, a thorough purification and characterization process is essential to isolate the pure compound and verify its identity. acs.org

Purification:

The initial work-up of the reaction mixture often involves washing with a sodium hydroxide solution to remove any unreacted p-cresol. acs.org The primary method for purifying this compound is distillation, often under reduced pressure (vacuum distillation). acs.org This technique separates the product from less volatile impurities. Column chromatography can also be employed for purification, using a suitable stationary phase like silica (B1680970) gel and an eluent system such as a mixture of petroleum ether and ethyl acetate. rsc.org

Characterization:

A suite of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation. rsc.org

In the ¹H NMR spectrum, characteristic signals for the allyl group protons (vinyl and methylene) and the tolyl group protons (aromatic and methyl) are expected. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. rsc.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound would include C-O-C stretching vibrations for the ether linkage, C=C stretching for the allyl group, and aromatic C-H and C=C stretching vibrations. rsc.orgrsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.govspectrabase.com The molecular ion peak in the mass spectrum corresponds to the molecular weight of this compound. nih.gov

Mechanistic and Kinetic Investigations of Rearrangement Reactions

The Claisen Rearrangement of Allyl p-tolyl ether

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org When applied to allyl aryl ethers, such as this compound, it is a thermally induced, intramolecular researchgate.netresearchgate.net-sigmatropic rearrangement. libretexts.orgnrochemistry.com The reaction involves the conversion of the allyl ether into an ortho-allyl phenol (B47542) through a concerted, cyclic transition state. libretexts.org

Experimental investigations into the gas-phase Claisen rearrangement of this compound have demonstrated that the reaction follows first-order kinetics. researchgate.net A key study conducted over a temperature range of 493.15–533.15 K confirmed the unimolecular nature of this rearrangement. researchgate.netdoi.org To ensure that the reaction proceeds cleanly without interference from radical chain mechanisms, experiments were performed in the presence of cyclohexene, a known radical scavenger. doi.org The presence of the scavenger did not alter the reaction rate, providing strong evidence that the gas-phase rearrangement is a true intramolecular process. researchgate.net

In solution, the kinetics of the Claisen rearrangement of this compound are notably influenced by the solvent. uq.edu.au Early studies using diphenyl ether as a solvent at temperatures between 180–200°C also found the reaction to exhibit first-order kinetics.

The polarity of the solvent plays a crucial role, with polar solvents tending to accelerate the reaction. wikipedia.orguq.edu.au This acceleration is particularly pronounced in polar, protic solvents that can engage in hydrogen bonding. doi.orguq.edu.au For instance, the rearrangement of this compound is reported to be 100 times faster in a 28.5% ethanol-water mixture and 300 times faster in chlorophenol when compared to the reaction rate in the gas phase. uq.edu.au This significant rate enhancement is attributed to specific solute-solvent interactions, such as hydrogen bonding and hydrophobic effects, which stabilize the polar transition state. researchgate.netdoi.org

The Arrhenius parameters, which describe the temperature dependence of the reaction rate, have been determined experimentally for the rearrangement of this compound in both the gas and solution phases. For the gas-phase reaction, the activation energy (Ea), pre-exponential factor (log A), and entropy of activation (ΔS#) have been measured. researchgate.netdoi.org In solution, Arrhenius parameters have been reported for the reaction in diphenyl ether. rsc.org

Table 1: Experimental Arrhenius Parameters for the Claisen Rearrangement of this compound

| Phase | Solvent | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | log A | Entropy of Activation (ΔS#) (cal mol⁻¹ K⁻¹) | Source |

| Gas | None | 36.08 | 5.50 x 10¹¹ | 11.74 | -7.88 | researchgate.netdoi.org |

| Solution | Diphenyl Ether | 33.1 | 1.6 x 10¹¹ | 11.20 | - | rsc.org |

Two primary mechanisms have been considered for the rearrangement of this compound: a concerted pericyclic mechanism and a stepwise mechanism involving radical intermediates. doi.org The concerted pathway is characteristic of a researchgate.netresearchgate.net-sigmatropic rearrangement, where bond breaking and bond formation occur simultaneously through a single, highly ordered, six-membered cyclic transition state. libretexts.orgnrochemistry.com The alternative stepwise mechanism would involve the initial homolytic cleavage of the etheric O–C bond to form a radical pair, which then recombines to form the product. doi.org

Experimental and theoretical evidence strongly supports a concerted mechanism. researchgate.netdoi.org As mentioned, kinetic studies in the gas phase using a radical scavenger showed no inhibition of the reaction, which argues against a stepwise radical pathway. researchgate.net Computational studies, using Density Functional Theory (DFT), further reinforce the concerted model. doi.org These calculations indicate the reaction proceeds through an asynchronous concerted mechanism, meaning that while the bond-breaking and bond-forming processes occur in one step, they are not perfectly synchronized. researchgate.netdoi.org In the calculated transition state, the etheric O3–C4 bond is substantially broken (93.1% broken), while the new C6–C1 bond is only partially formed (8.5% formed). doi.org This asynchronous nature points to a polar transition state, consistent with the observed acceleration by polar solvents. wikipedia.orgdoi.orguq.edu.au

Elucidation of Reaction Mechanisms

Evidence for Asynchronous Concerted Mechanism

The rearrangement of this compound is widely understood to proceed through a concerted mechanism, meaning bond breaking and bond formation occur within a single transition state. doi.orgnih.govarxiv.orgacs.org However, extensive theoretical and computational studies indicate that this process is not perfectly synchronous; the cleavage of the etheric oxygen-carbon bond is significantly more advanced than the formation of the new carbon-carbon bond at the transition state. doi.orgresearchgate.net This phenomenon is referred to as an asynchronous concerted mechanism. doi.orgresearchgate.net

Joint experimental and theoretical investigations have quantified the geometry of the transition state. doi.org Using Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level, key interatomic distances in the activated complex have been determined. doi.org The breaking O3–C4 bond has a length of 2.12 Å, while the forming C6–C1 bond has a distance of 2.2 Å. doi.org Further analysis using the Pauling relation indicates that the O3–C4 ether bond is approximately 93.1% broken, whereas the new C6–C1 bond is only about 8.5% formed in the transition state. doi.org This disparity provides strong evidence for an asynchronous pathway where bond cleavage precedes bond formation. doi.org

| Bond | Type | Calculated Distance (Å) | Extent of Reaction |

|---|---|---|---|

| O3–C4 | Breaking | 2.12 | ~93.1% broken |

| C6–C1 | Forming | 2.20 | ~8.5% formed |

Role of Activated Complex Formation

The kinetics of the rearrangement are consistent with the formation of a highly ordered, cyclic activated complex. doi.org Experimental studies of the gas-phase rearrangement over a temperature range of 493.15–533.15 K have determined the Arrhenius parameters for the reaction. doi.orgresearchgate.net The measured entropy of activation (ΔS#) is -7.88 cal mol⁻¹ K⁻¹, a negative value that suggests a loss of rotational and translational freedom. doi.orgresearchgate.net This is characteristic of a "tight" activated complex where the acyclic ether is constrained into a six-membered cyclic arrangement, a necessary conformation for the researchgate.netresearchgate.net-sigmatropic shift to occur. doi.org The formation of this constrained structure is a key factor governing the reaction rate. doi.org

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 36.08 | kcal mol⁻¹ |

| Entropy of Activation (ΔS#) | -7.88 | cal mol⁻¹ K⁻¹ |

| Log A (Pre-exponential factor) | 11.74 | s⁻¹ |

Isotopic Labeling Studies in Rearrangement Pathways

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by probing changes in bonding at or near the transition state. Studies on allyl aryl ethers, close analogs of this compound, have provided critical data on the structure of the Claisen rearrangement transition state.

Secondary Deuterium (B1214612) Isotope Effects

Secondary deuterium isotope effects provide information about changes in hybridization at specific carbon atoms during the reaction. In the aromatic Claisen rearrangement of the closely related allyl phenyl ether, kinetic isotope effects (KIEs) were measured by replacing hydrogen with deuterium at the α- and γ-carbons of the allyl group. osti.gov

The results showed a significant normal isotope effect at the α-carbon (kH/kα-D2 = 1.18) and a small inverse isotope effect at the γ-carbon (kH/kγ-D2 = 0.95). osti.gov A normal isotope effect (kH/kD > 1) at the α-position is consistent with a change in hybridization from sp³ in the reactant to a more sp²-like character in the transition state, which involves the breaking of the C-O bond. osti.gov Conversely, the inverse isotope effect (kH/kD < 1) at the γ-position indicates a change from sp² hybridization toward sp³ character as the new C-C bond begins to form. osti.gov

| Position of Deuteration | Kinetic Isotope Effect (kH/kD) | Interpretation |

|---|---|---|

| α-carbon (C-1) | 1.18 | Normal KIE; transition from sp³ to sp² hybridization |

| γ-carbon (C-3) | 0.95 | Inverse KIE; transition from sp² to sp³ hybridization |

Isotope Fractionation Analysis

The analysis of isotope fractionation, as revealed by the kinetic isotope effects, allows for a more quantitative description of the transition state structure. By comparing the observed KIEs to the calculated equilibrium isotope effects for the complete conversion of reactant to intermediate, one can estimate the extent to which the transition state resembles the reactant or the product. osti.gov

For the rearrangement of allyl phenyl ether, this analysis indicates that the C-H vibrational frequencies at the α-carbon are approximately 57% to 77% of the way from the starting ether to the cyclohexadienone intermediate. osti.gov At the γ-carbon, the frequencies are about 22% to 62% of the way toward those of the intermediate. osti.gov This fractionation analysis confirms the asynchronous nature of the reaction: the bond-breaking process at the α-carbon is substantially more advanced in the transition state than the bond-forming process at the γ-carbon. osti.gov

Catalytic Effects on this compound Rearrangements

While the Claisen rearrangement is classically a thermal reaction, its rate and product distribution can be significantly influenced by catalysts.

Heterogeneous Catalysis in Hydrothermal Conditions (e.g., Zeolites)

Under subcritical hydrothermal conditions (e.g., 260–280°C), the rearrangement of this compound can be effectively catalyzed by heterogeneous acid catalysts such as zeolites. rsc.org In the presence of HZSM-5 zeolite, this compound undergoes a tandem Claisen rearrangement–intermolecular hydroalkoxylation (CR-IH) to form dihydrobenzofuran derivatives with high efficiency. rsc.org

Studies show that the use of HZSM-5 (with a Si:Al ratio of 22:1) at 260°C in water significantly enhances the yield and selectivity for the cyclized product, 2-methyl-7-methyl-2,3-dihydrobenzofuran, compared to the uncatalyzed reaction. rsc.org The catalyst's acidic sites and shape-selective pores are believed to facilitate the rearrangement and subsequent intramolecular cyclization, while suppressing the formation of byproducts like 2-allyl-p-cresol. rsc.org

| Substrate | Catalyst | Temperature (°C) | Reaction Time (min) | Product Yield (%) |

|---|---|---|---|---|

| This compound | HZSM-5 (Si:Al=22:1) | 260 | 20 | 95 |

| Allyl o-tolyl ether | HZSM-5 | 260 | 20 | 91 |

| Allyl m-tolyl ether | HZSM-5 | 260 | 20 | 63 |

Influence of Catalyst Type on Reaction Yield and Selectivity

The Claisen rearrangement of this compound, a thermally induced acs.orgacs.org-sigmatropic rearrangement, can be significantly influenced by the presence of catalysts. Catalysts not only affect the reaction rate but also play a crucial role in determining the yield of the primary rearrangement product, 2-allyl-4-methylphenol (B1664044), and the selectivity towards subsequent reaction products such as 2-methyl-2,3-dihydrobenzofuran. The choice of catalyst—ranging from solid acids like zeolites to Lewis acids—can steer the reaction towards desired outcomes by modifying the reaction mechanism and stabilizing key intermediates.

Zeolite Catalysts

Zeolites, particularly HZSM-5, have been investigated as shape-selective and acidic catalysts for the rearrangement of allyl aryl ethers. rsc.org In the case of this compound, HZSM-5 demonstrates significant catalytic activity in hydrothermal reactions. rsc.org The acidic sites within the zeolite's porous structure facilitate the initial Claisen rearrangement to 2-allyl-4-methylphenol. Subsequently, the catalyst promotes an intramolecular hydroalkoxylation (cyclization) of the phenolic intermediate to form 2-methyl-2,3-dihydrobenzofuran.

Research has shown that under specific hydrothermal conditions (260 °C for 20 minutes), HZSM-5 with a Si:Al ratio of 22:1 provides a high conversion rate of this compound, yielding 2-allyl-4-methylphenol as the major product. rsc.org The selectivity of the reaction is highly dependent on the catalyst type. A comparison with other zeolite catalysts like SBA-15 and TS-1 under the same conditions reveals the superior activity of HZSM-5. rsc.org

| Catalyst | Conversion (%) | Yield of 2-allyl-4-methylphenol (%) | Yield of 2-methyl-2,3-dihydrobenzofuran (%) | Other Products (%) |

|---|---|---|---|---|

| HZSM-5 (Si:Al=22:1) | 95 | 85 | 5 | 5 |

| SBA-15 | 45 | 30 | 10 | 5 |

| TS-1 | 30 | 20 | 8 | 2 |

Data derived from studies on tandem Claisen rearrangement-intramolecular hydroaryloxylation of allyl phenyl ethers and their derivatives. rsc.org

The higher acidity and specific pore structure of HZSM-5 are credited with its enhanced performance, favoring the initial rearrangement while also catalyzing the subsequent cyclization, albeit to a lesser extent under the specified conditions. rsc.org

Lewis Acid Catalysts

Lewis acids are known to catalyze the Claisen rearrangement by coordinating with the ether oxygen, which polarizes the C-O bond and facilitates its cleavage. cdnsciencepub.comrsc.org This interaction lowers the activation energy of the rearrangement. Zinc chloride (ZnCl₂) is one such Lewis acid that has been shown to have a catalytic effect on the Claisen rearrangement of allyl aryl ethers. cdnsciencepub.com

In studies involving substituted allyl phenyl ethers, the presence of zinc chloride allowed the reaction to proceed to completion at significantly lower temperatures (e.g., 145°C) compared to the purely thermal reaction. cdnsciencepub.com For this compound, the use of a Lewis acid catalyst like zinc chloride would be expected to increase the rate of formation of 2-allyl-4-methylphenol. cdnsciencepub.com Furthermore, Lewis acids can influence the selectivity of the reaction, particularly in substrates where multiple rearrangement pathways are possible. In some cases, the catalyst can promote side reactions such as cleavage to form p-cresol (B1678582) or cyclization of the rearranged product. cdnsciencepub.com

General Acid Catalysis

Brønsted acids can also accelerate the Claisen rearrangement. Kinetic studies on related compounds, such as allyl 2,6-dimethylphenyl ether, have demonstrated that the addition of acetic acid increases the reaction rate. cdnsciencepub.com More advanced techniques have confirmed that acid catalysis can lead to dramatic rate accelerations. For instance, "on-droplet" mass spectrometry experiments, which combine acid and interfacial effects, have been shown to accelerate the Claisen rearrangement of p-methyl substituted allyl phenyl ether (this compound) by a factor of more than 10. acs.org Density functional theory (DFT) calculations support these findings, indicating that a protonated reactant has a significantly lower free energy of activation for the rearrangement. acs.org This highlights the potent influence of an acidic environment in promoting the rearrangement reaction.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for elucidating the reaction mechanisms and kinetic parameters of the Claisen rearrangement of allyl p-tolyl ether. These computational studies provide detailed insights into the electronic structure and energetics of the reactant, transition state, and product.

Ab Initio and Density Functional Theory (DFT) Approaches

Theoretical investigations of the this compound rearrangement have been conducted using both ab initio and Density Functional Theory (DFT) methods. researchgate.netdoi.org These approaches are fundamental to understanding the underlying principles governing the reaction. The primary goal of these calculations is often to determine the mechanism, whether it is a concerted process or a stepwise one involving radical intermediates. doi.org Experimental evidence, such as the absence of changes in reaction rate in the presence of a radical scavenger like cyclohexene, supports a concerted, non-radical mechanism. researchgate.netdoi.org

Among the various computational levels, Restricted Hartree-Fock (RHF) and the hybrid DFT functional B3LYP have been prominently used. researchgate.netdoi.org The B3LYP functional, in particular, has shown a good correlation with experimental data for the kinetic parameters of the this compound rearrangement. researchgate.netdoi.org For instance, the activation energy (Ea) calculated at the B3LYP/6-31G* level of theory shows good agreement with the experimentally determined value. doi.org This agreement validates the use of this level of theory for describing the potential energy surface of the reaction.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set. For the study of this compound, a range of Pople-style basis sets have been employed, including 6-31G, 6-31++G**, and 6-311G. researchgate.netdoi.orguok.ac.ir The notation '*' indicates the addition of polarization functions on heavy (non-hydrogen) atoms, while '**' signifies the addition of polarization functions to both heavy atoms and hydrogen atoms. libretexts.org The '++' notation indicates the inclusion of diffuse functions on both heavy and hydrogen atoms, which are important for describing systems with diffuse electron density. These basis sets have been used in conjunction with both RHF and B3LYP methods to calculate the kinetic and activation parameters of the rearrangement. researchgate.netdoi.org The choice of basis set can influence the calculated parameters, and a comparison of results from different basis sets helps in assessing the reliability of the theoretical predictions.

RHF and B3LYP Levels of Theory

Transition State Characterization

A crucial aspect of computational studies on reaction mechanisms is the characterization of the transition state (TS). This involves optimizing the geometry of the TS and analyzing its structural parameters.

Optimization of Reactant, Transition State, and Product Structures

Computational studies on the Claisen rearrangement of this compound involve the optimization of the geometries of the reactant, the transition state, and the resulting intermediate or product. researchgate.netarxiv.org These optimizations are performed to locate the stationary points on the potential energy surface. The reactant and product correspond to energy minima, while the transition state is a first-order saddle point. chemrxiv.org Frequency calculations are typically performed to confirm the nature of these stationary points; minima have all real frequencies, whereas a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The structures are optimized using methods like B3LYP with basis sets such as 6-31G*. doi.org

Analysis of Geometrical Parameters (Bond Lengths, Angles)

The analysis of the geometrical parameters of the optimized structures, particularly the transition state, provides significant insights into the reaction mechanism. For the Claisen rearrangement of this compound, the key geometrical parameters are the lengths of the breaking O3–C4 bond and the forming C1–C6 bond in the transition state. researchgate.netdoi.org

At the B3LYP/6-31G* level of theory, the transition structure of this compound exhibits a breaking O3–C4 bond distance of 2.12 Å and a forming C1–C6 bond distance of 2.2 Å. doi.org The disparity in these bond lengths at the transition state indicates an asynchronous concerted mechanism, where bond breaking is more advanced than bond formation. researchgate.netdoi.org Specifically, the O3–C4 ether bond is approximately 93.1% broken, while the C1–C6 bond is only about 8.5% formed at the transition state. doi.org This detailed structural information is critical for a comprehensive understanding of the reaction dynamics.

Table 1: Selected Geometrical Parameters of Reactant, Transition State (TS), and Intermediate for the Claisen Rearrangement of this compound at the B3LYP/6-31G* Level of Theory (Bond lengths are in angstroms (Å). The atom numbering corresponds to the established scheme for this reaction.)

| Parameter | Reactant | Transition State | Intermediate |

| C1–C2 | 1.397 | 1.446 | 1.532 |

| C2–O3 | 1.373 | 1.277 | 1.225 |

| O3–C4 | 1.423 | 2.120 | 2.981 |

| C4–C5 | 1.503 | 1.401 | 1.341 |

| C5–C6 | 1.334 | 1.421 | 1.502 |

| C6–C1 | 2.990 | 2.200 | 1.511 |

| Data sourced from a joint theoretical and experimental study on the rearrangement of this compound. doi.org |

Determination of Partial Bond Orders

In the study of the Claisen rearrangement of this compound, understanding the nature of the transition state is paramount. The transition state involves the breaking of an ether bond (O–C) and the formation of a new carbon-carbon bond (C–C). doi.org Computational analysis at the B3LYP/6-31G* level of theory has determined the bond distances in the transition structure. The breaking O3–C4 bond has a distance of 2.12 Å, while the forming C6–C1 bond distance is 2.2 Å. doi.org

To quantify the extent of bond breaking and formation in this state, the Pauling relation was used to calculate the partial bond orders. doi.org The results indicate that the rearrangement proceeds through an asynchronous concerted mechanism, where bond breaking is more advanced than bond formation at the transition state. doi.orgresearchgate.net

The calculated partial bond orders reveal that the etheric O3–C4 bond is approximately 93.1% broken, while the new C6–C1 bond has only achieved about 8.5% of its final state. doi.org This asynchronicity is a key feature of the reaction mechanism. doi.orgresearchgate.net

| Bond | Transition State Bond Distance (Å) | Calculated Partial Bond Order | Extent of Bond Change (%) |

|---|---|---|---|

| O3–C4 (Breaking) | 2.12 | 0.069 | 93.1 (Broken) |

| C6–C1 (Forming) | 2.20 | 0.085 | 8.5 (Formed) |

Charge Distribution Analysis in Transition States

Natural Bond Orbital (NBO) charge analysis provides critical information about the electronic shifts that occur during the rearrangement of this compound. By calculating the charge distribution in both the reactant and the transition state (TS), researchers can understand the electronic factors that influence the reaction's feasibility and rate. researchgate.net

Theoretical calculations show a significant redistribution of charge as the molecule moves from its ground state to the transition state. researchgate.net Analysis indicates that the presence of electron-donating groups at specific positions (C1, C2, and C6) can accelerate the reaction. Conversely, an electron-donating group at the C5 position would have the opposite effect. doi.org This finding aligns with experimental observations for similar Claisen rearrangements. doi.org The charge analysis highlights regions of negative and positive charge density, with a notable concentration of negative density near the oxygen atom and the carbons involved in the new bond formation. researchgate.net

| Atom | Reactant Charge | Transition State (TS) Charge |

|---|---|---|

| C1 | 0.3085 | -0.3081 |

| C2 | -0.3081 | 0.3391 |

| O3 | -0.5337 | -0.5975 |

| C4 | 0.2653 | -0.1213 |

| C5 | -0.2081 | 0.1706 |

| C6 | -0.1873 | -0.3591 |

Potential Energy Surface Mapping and Reaction Pathway Analysis

The Claisen rearrangement of this compound is proposed to occur via two potential mechanisms: a concerted pericyclic reaction or a stepwise process involving radical intermediates. doi.org Experimental and theoretical evidence strongly supports a concerted, though asynchronous, pathway. doi.orgresearchgate.net This mechanism involves a single, six-membered cyclic transition state where the O3–C4 bond breaks and the C6–C1 bond forms simultaneously, albeit at different rates. libretexts.orgdoi.org

The reaction proceeds from the this compound reactant to a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to form the final, stable aromatic product. nih.govarxiv.org Computational methods, including DFT, have been used to map the potential energy surface of this reaction. doi.orgresearchgate.net These maps illustrate the energy landscape connecting the reactant, transition state, and intermediate. doi.org More advanced machine learning models have also been employed to explore the potential energy surface, confirming the concerted mechanism and accurately predicting the minimum energy pathway. nih.govarxiv.org These models can traverse the chemical structure space to locate transition states and reaction paths with high efficiency. acs.orgnih.gov

Prediction of Kinetic and Activation Parameters

A combination of experimental investigation and theoretical calculation has been used to determine the kinetic and activation parameters for the gas-phase rearrangement of this compound. doi.orgresearchgate.net Experimental studies conducted over a temperature range of 493.15–533.15 K yielded key Arrhenius parameters. doi.org

Theoretical calculations, particularly using the B3LYP/6-31G* level of theory, have produced results that are in strong agreement with these experimental values. doi.orgresearchgate.net Furthermore, the influence of solvents on the reaction kinetics has been explored using the Polarizable Continuum Model (PCM). doi.org These calculations show that polar and protic solvents can enhance the reaction rate, which is attributed to specific solute-solvent interactions like hydrogen bonding. doi.orgresearchgate.net Machine learning models have also successfully predicted the activation energy, with one actor-critic model calculating a barrier of approximately 37 kcal/mol, which is very close to the quantum chemical reference value of 35 kcal/mol. acs.org

| Parameter | Experimental Value (Gas Phase) | Theoretical Value (B3LYP/6-31G*) |

|---|---|---|

| Ea (kcal/mol) | 36.08 | 35.06 |

| log A (s⁻¹) | 11.74 | 11.97 |

| ΔS# (cal/mol·K) | -7.88 | -6.86 |

Molecular Modeling and Simulation Approaches

Machine Learning Potentials in Chemical Systems Simulation

The simulation of complex chemical reactions like the Claisen rearrangement of this compound has been significantly advanced by the application of machine learning (ML) potentials. rsc.orgarxiv.org These methods offer a way to model chemical systems with the accuracy of high-level quantum chemistry but at a fraction of the computational cost. rsc.orgumn.edu

For the this compound rearrangement, ML models such as FieldSchNet and actor-critic reinforcement learning algorithms have been successfully implemented. nih.govrsc.org These models can learn from quantum mechanical data to construct highly accurate potential energy surfaces. umn.eduaip.org This allows for efficient exploration of reaction pathways, identification of transition states, and calculation of energy barriers. nih.govarxiv.org

One notable advantage is the ability to simulate reactions in complex environments. rsc.org For instance, ML/MM (Machine Learning/Molecular Mechanics) hybrid models can investigate solvent effects on the reaction barrier by treating the solute with a high-accuracy ML potential while the solvent is handled by a more efficient classical force field. rsc.orgchemrxiv.orgresearchgate.net In the case of this compound, simulations that would take years with conventional electronic structure methods could be performed in hours using an ML potential. rsc.org An actor-critic model, for example, converged on the transition state in just 60 steps, compared to 1341 steps for a traditional nudged elastic band (NEB) method with ML. acs.orgnih.gov This demonstrates the power of ML to accelerate the discovery and understanding of complex chemical reaction mechanisms. nih.gov

Solvent Effects and Environmental Influences on Reactivity

Impact of Solvent Polarity and Protic Character on Reaction Rate

The rate of the Claisen rearrangement of allyl p-tolyl ether is markedly accelerated in polar and protic solvents. researchgate.netuq.edu.au This phenomenon is attributed to the stabilization of a more polar transition state relative to the less polar ground state. Experimental and theoretical studies have consistently shown that an increase in solvent polarity leads to an enhancement in the reaction rate. researchgate.netacs.org

For instance, the reaction is reported to be 300 times faster in water compared to the gas phase. rsc.orgrsc.org Similarly, a study reported that the reaction is 100 times faster in a 28.5% ethanol-water mixture. uq.edu.au This acceleration is a direct consequence of the solvent's ability to solvate the charged species effectively in the transition state. researchgate.net

Theoretical calculations support these experimental findings, indicating that polar and protic solvents lower the activation energy barrier for the rearrangement. researchgate.net The rate enhancement arises from specific interactions between the solute and solvent molecules, such as hydrogen bonding and hydrophobic effects. researchgate.net It has been noted that while increasing solvent polarity generally increases the reaction rate, no single characteristic of solvent polarity can be solely attributed to the rate accelerations.

Table 1: Effect of Solvent on the Claisen Rearrangement Rate of this compound

| Solvent/Environment | Rate Acceleration Factor (relative to gas phase) | Reference |

| Water | 300 | rsc.orgrsc.org |

| 28.5% Ethanol-Water | 100 | uq.edu.au |

| Chlorophenol | 300 | uq.edu.au |

Specific Solute-Solvent Interactions

Hydrogen bonding plays a crucial role in the solvent-mediated rate acceleration of the Claisen rearrangement of this compound. researchgate.netarxiv.org In protic solvents like water and alcohols, the solvent molecules can form hydrogen bonds with the ether oxygen atom of the this compound. researchgate.netdoi.org

This interaction is particularly significant in the transition state, where there is a degree of charge separation. researchgate.netarxiv.org Computational studies have shown that explicit hydrogen bonding between the transition state and water molecules is the primary reason for the observed acceleration in aqueous media. rsc.orgrsc.orgarxiv.org These hydrogen bonds stabilize the transition state, thereby lowering the activation barrier. arxiv.org The formation of a carbonyl group in the transition state is a key factor that facilitates its acceleration in hydrogen-bond-donating solvents. doi.org

The radial distribution function between the ether oxygen and water hydrogens in simulations shows a distinct peak at approximately 2 Å in the transition state, indicating the formation of strong hydrogen bonds. arxiv.orgresearchgate.net QM/MM simulations have further elucidated that the ability of interfacial water molecules to stabilize the polar transition state through enhanced hydrogen bonding is a key driver for the rate enhancements observed in "on water" reactions. acs.org

While hydrogen bonding is a dominant factor, hydrophobic effects also contribute to the solvent's influence on the reactivity of this compound, particularly in aqueous environments. researchgate.net These effects, however, are considered to have a less substantial contribution to the lowering of the free energy of activation, estimated to be less than 0.5 kcal/mol. acs.org

In "on water" reactions, the aromatic ring of this compound tends to lie flat on the water's surface, with the allyl group oriented towards the gas phase. The orientation of the ether at the oil/water interface is a critical factor that influences solvent accessibility during the reaction. acs.org It has been observed that hydrophobic substituents on the solute can create a more polar solvent environment by tilting the reacting oxygen atom towards the water surface, thereby enhancing interactions. acs.org

Hydrogen Bonding Phenomena

Computational Models for Solvent Effects

Computational chemistry offers powerful tools to investigate and understand the intricate details of solvent effects on reaction mechanisms and rates. For the Claisen rearrangement of this compound, various models have been employed to simulate the solvent environment.

Polarizable Continuum Models (PCM) are a common approach to approximate the effect of a solvent by representing it as a continuous dielectric medium. researchgate.netarxiv.org This method has been used to study the solvent effect on the reaction rate of the rearrangement of this compound. researchgate.netdoi.org

PCM calculations have successfully predicted the trend of increased reaction rates with increasing solvent polarity. researchgate.netacs.org These models can provide valuable insights into the electrostatic interactions between the solute and the bulk solvent. However, PCM alone may not be sufficient to capture the full extent of specific interactions like hydrogen bonding. researchgate.net Recent advancements have seen the development of machine learning models, such as FieldSchNet, that can operate as a polarizable continuum model for solvation, offering a more nuanced description. rsc.orgrsc.orgarxiv.org

To account for explicit solute-solvent interactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. In this approach, the reacting system (solute) is treated with a high level of theory (Quantum Mechanics), while the surrounding solvent molecules are treated with a more computationally efficient method (Molecular Mechanics). rsc.orgarxiv.org

QM/MM simulations have been instrumental in providing a detailed picture of the role of hydrogen bonding in the Claisen rearrangement of this compound. acs.orgarxiv.org These simulations have shown that explicit water molecules directly participate in stabilizing the transition state. arxiv.org For instance, QM/MM Monte Carlo calculations have been used to investigate the "on water" effect, revealing that the rate enhancements are derived from the stabilization of the polar transition state by interfacial water molecules. acs.org Furthermore, machine learning-based QM/MM approaches, referred to as ML/MM, have been developed to study the influence of solvent effects with greater computational efficiency. rsc.orgrsc.orgarxiv.org

Deep Learning Frameworks for Environmental Interactions (e.g., FieldSchNet)

The study of chemical reactions within complex environments, such as solutions, presents a significant challenge for theoretical chemistry due to the computational cost of accurately simulating large systems. arxiv.orgresearchgate.net In recent years, machine learning, particularly deep learning frameworks, has emerged as a powerful strategy to model these complex interactions with high accuracy and efficiency. arxiv.orgrsc.org

One such advanced tool is FieldSchNet, a deep neural network designed to model the interaction between a molecule and its environment by representing the environment as an arbitrary external field. arxiv.orgresearchgate.netrsc.org This approach allows FieldSchNet to simulate a wide range of molecular response properties and describe both implicit (continuum solvation models) and explicit (specific solvent molecules) environmental influences. arxiv.orgresearchgate.netrsc.org It can function as a polarizable continuum model or be integrated into quantum mechanics/molecular mechanics (QM/MM) setups, an application referred to as ML/MM. arxiv.orgrsc.org

The Claisen rearrangement of this compound serves as a key test case for these new computational methods. arxiv.orgacs.org Simulating the solvent effects on this reaction is often beyond the reach of conventional high-level electronic structure methods due to the immense computational resources required. rsc.org FieldSchNet, however, offers a significant acceleration. rsc.org As detailed in the table below, simulations that would take years using traditional reference methods can be completed in a matter of hours with this deep learning framework. rsc.org

Table 1: Computational Efficiency of FieldSchNet for Simulating the Claisen Rearrangement of this compound

| Computational Method | Estimated Simulation Time |

|---|---|

| Original Electronic Structure Reference | 18 years |

| FieldSchNet Framework | 5 hours |

This table illustrates the dramatic speed-up offered by the FieldSchNet deep learning framework for simulating complex chemical reactions and their environmental interactions, as reported in studies on the Claisen rearrangement of this compound. rsc.org

By leveraging this efficiency, researchers employ FieldSchNet to investigate how solvents influence the reaction's energy profile. arxiv.orgresearchgate.net The framework not only predicts spectroscopic properties of molecules in solution but also opens avenues for the inverse chemical design of catalytic environments, where an external field could be theoretically designed to significantly lower the activation barrier of a reaction. arxiv.orgresearchgate.netrsc.org

Reaction Rate Acceleration in Aqueous Environments

The rate of the Claisen rearrangement of this compound is profoundly influenced by the solvent in which it is conducted. Experimental and computational studies have consistently shown that the reaction is dramatically accelerated in aqueous environments. arxiv.orgresearchgate.net Specifically, the presence of water as a solvent can increase the reaction rate by a factor of 300 compared to the rate in the gas phase. researchgate.netrsc.org

The primary mechanism behind this acceleration is the stabilization of the reaction's transition state by the solvent molecules. arxiv.orgacs.org The transition state of the Claisen rearrangement is more polar than the reactant state. acs.orgdoi.org In an aqueous environment, water molecules form explicit hydrogen bonds with the ether oxygen atom of the this compound in its transition state. arxiv.orgresearchgate.net This interaction is crucial; QM/MM simulations have demonstrated that the ability of interfacial water molecules to stabilize the polar transition state through enhanced hydrogen bonding is the principal origin of the rate enhancements observed in "on water" conditions (where insoluble reactants are stirred in aqueous suspensions). acs.org

This stabilization effectively lowers the activation energy barrier for the reaction. arxiv.orgresearchgate.net It is estimated that water can lower the activation barrier by 6–9 kcal/mol. Joint experimental and theoretical studies, using methods like the polarizable continuum model (PCM), corroborate that the rate enhancement in polar and protic solvents like water is due to specific solute-solvent interactions, namely hydrogen bonding and hydrophobic effects. doi.orgresearchgate.net

Computational models like FieldSchNet have been used to calculate the reaction free energy barriers in different environments, providing quantitative insight into the solvent's effect. researchgate.netrsc.org These studies confirm a significantly lower barrier in water compared to vacuum or the gas phase.

Table 2: Computed Free Energy Barriers for the Claisen Rearrangement of this compound

| Environment | Computational Method/Study | Activation Free Energy (ΔG‡) / Barrier (kcal/mol) |

|---|---|---|

| Gas Phase | FieldSchNet (Nudged Elastic Band) | ~27.5 |

| Vacuum | FieldSchNet (Umbrella Sampling) | ~26.0 |

| Water | FieldSchNet (Umbrella Sampling) | ~20.0 |

| Aqueous Environment | Experimental Estimate | 30 ± 1 |

| Gas Phase | Experimental (Arrhenius) | 36.08 (Ea) |

This table presents a comparison of the activation barriers for the Claisen rearrangement of this compound in different environments, based on data from computational modeling and experimental results. arxiv.orgrsc.orgdoi.orgnih.gov The values from FieldSchNet are approximate, based on graphical data presented in the cited literature. rsc.org

Applications in Advanced Organic Synthesis

Allyl p-tolyl ether as a Precursor in Complex Syntheses

This compound serves as a valuable precursor in the synthesis of more intricate molecules. Its structure, featuring an allyl group attached to a tolyl moiety through an ether linkage, allows for a variety of transformations. A key reaction is the Claisen rearrangement, a fiveable.mefiveable.me-sigmatropic rearrangement that thermally or catalytically converts the allyl ether into a C-allylated phenol (B47542), specifically 2-allyl-4-methylphenol (B1664044). This intermediate is often not isolated but is used in subsequent reactions to build more complex structures.

The ether is also a precursor for creating organometallic complexes. For instance, it has been used in the synthesis of tungsten-coordinated phosphine (B1218219) complexes. nih.gov In one documented process, a tungsten pentacarbonyl phosphine triflate complex reacts with di-p-tolyl ether, demonstrating the utility of the tolyl group in more complex organometallic frameworks. nih.gov Furthermore, the synthesis of various substituted dihydrobenzofurans has been achieved using precursors derived from allyl aryl ethers, including this compound. rsc.orgherts.ac.uk These reactions highlight its role as a starting material for heterocyclic compounds.

The general reactivity of the allyl and ether functional groups allows the compound to be a versatile reagent. The allyl group can participate in electrophilic addition reactions, while the ether linkage can be cleaved under specific conditions, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.

Tandem Reaction Sequences Involving this compound

Tandem, or cascade, reactions are highly efficient processes in which multiple bond-forming events occur in a single pot without isolating intermediates. This compound is a suitable substrate for such sequences.

A notable tandem sequence involving allyl aryl ethers is the Claisen rearrangement followed by an intermolecular hydroalkoxylation. rsc.org While the specific literature for this compound in this exact named sequence is sparse, the principles are well-established for analogous allyl phenyl ethers. rsc.org The process typically begins with the thermal or acid-catalyzed Claisen rearrangement to form the corresponding 2-allylphenol. This intermediate can then undergo a subsequent acid-catalyzed intramolecular hydroalkoxylation (cyclization) to yield a dihydrobenzofuran derivative. Gold(I)-catalyzed tandem hydroalkoxylation/Claisen rearrangements have also been developed, where an allylic alcohol reacts with an alkyne to form an allyl vinyl ether in situ, which then rearranges. nih.govrsc.orgacs.org This type of cascade reaction allows for the rapid construction of complex molecular frameworks from simpler starting materials. rsc.org

The synthesis of dihydrobenzofuran derivatives from this compound is a direct application of the Claisen rearrangement. rsc.org When heated, this compound rearranges to form 2-allyl-4-methylphenol. In the presence of an acid catalyst or under high temperatures in a medium like subcritical water, this intermediate can undergo an intramolecular cyclization. rsc.org The phenolic hydroxyl group attacks the double bond of the adjacent allyl group, leading to the formation of a five-membered heterocyclic ring. This cyclization, an example of intramolecular hydroalkoxylation, results in the formation of 2,5-dimethyl-2,3-dihydrobenzofuran. rsc.org Studies have shown that using catalysts like HZSM-5 in subcritical water can enhance the yield and selectivity of this transformation for related allyl phenyl ethers. rsc.org

| Starting Material | Key Transformation | Product | Reference |

| This compound | Claisen Rearrangement / Intramolecular Hydroalkoxylation | 2,5-Dimethyl-2,3-dihydrobenzofuran | rsc.org |

| Allyl phenyl ethers | Tandem Claisen rearrangement-intermolecular hydroalkoxylation | Dihydrobenzofuran derivatives | rsc.org |

Claisen Rearrangement-Intermolecular Hydroalkoxylation

Allyl Ethers in Protective Group Strategies (General Principles applicable)

The allyl group is a widely used protecting group for hydroxyl compounds in multistep organic synthesis due to its robustness and specific deprotection methods. fiveable.meorganic-chemistry.org

Hydroxyl groups are protected as allyl ethers to prevent them from reacting under conditions where other parts of a molecule are being transformed. organic-chemistry.org The formation of an allyl ether is typically achieved via a Williamson ether synthesis, where an alcohol is deprotonated by a base like sodium hydride to form an alkoxide, which then displaces a halide from an allyl halide (e.g., allyl bromide). Allyl ethers are advantageous because they are stable under a wide range of conditions, including strongly basic and many acidic conditions, allowing for selective reactions elsewhere in the molecule. fiveable.meorganic-chemistry.org This stability makes them orthogonal to many other protecting groups, meaning one can be removed without affecting the other. organic-chemistry.orgorganic-chemistry.org

The removal of the allyl protecting group can be accomplished under specific and often mild conditions, which is a key advantage of its use. tandfonline.com

Metal-Catalyzed Deprotection: The most common method involves transition metal catalysts, particularly palladium(0) complexes. organic-chemistry.orgorganic-chemistry.orgnih.gov The process typically involves two steps:

Isomerization: The palladium catalyst first isomerizes the allyl ether to the corresponding prop-1-enyl ether. tandfonline.comtandfonline.com

Hydrolysis: The resulting enol ether is labile to mild acidic conditions and is readily hydrolyzed to release the free hydroxyl group. organic-chemistry.org Alternatively, palladium catalysts can be used with a variety of nucleophilic scavengers (e.g., barbituric acid derivatives, dimedone) that trap the allyl group as a stable complex, directly liberating the alcohol under neutral or basic conditions. organic-chemistry.orgorganic-chemistry.org This method is particularly mild and tolerates many other functional groups. organic-chemistry.org A strategy using a palladium catalyst under basic conditions has been shown to selectively cleave aryl allyl ethers in the presence of alkyl allyl ethers. organic-chemistry.orgnih.gov

Oxidative Deprotection: The double bond of the allyl group can be targeted for oxidative cleavage. A one-pot method involves hydroxylation of the double bond using an oxidant like osmium tetroxide (OsO₄) to form a vicinal diol. organic-chemistry.org This diol is then cleaved by an oxidizing agent such as sodium periodate (B1199274) (NaIO₄) to an aldehyde, which upon further reaction releases the protected alcohol. organic-chemistry.org

Reductive Deprotection: Cleavage of allyl ethers can also be achieved under reductive conditions. For example, treatment with samarium(II) iodide (SmI₂) in the presence of water and an amine can selectively cleave allyl ethers. organic-chemistry.org Another method involves using tert-butyllithium, which is thought to proceed via an S_N2' mechanism. organic-chemistry.org

| Deprotection Method | Reagents | Key Features |

| Metal-Catalyzed | Pd(PPh₃)₄, K₂CO₃; or other Pd(0) sources with scavengers | Mild conditions, high selectivity. Can differentiate between aryl and alkyl allyl ethers. organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Oxidative | 1. OsO₄ (catalytic), NMO 2. NaIO₄ | Targets the double bond; proceeds via a diol intermediate. organic-chemistry.org |

| Reductive | SmI₂/H₂O/i-PrNH₂ or t-BuLi | Offers alternative selectivity under reducing conditions. organic-chemistry.org |

Analytical Techniques for Research on Allyl P Tolyl Ether

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopy provides a detailed view into the molecular structure and bonding of allyl p-tolyl ether, enabling researchers to confirm its identity and observe its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide unique signals that correspond to the distinct chemical environments of the hydrogen and carbon atoms within the molecule. The structure and atom numbering of this compound are shown below for reference.

Structure of this compound

The typical chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are detailed in the tables below. These values are crucial for verifying the presence of both the allyl and p-tolyl moieties. For instance, the protons of the allyl group typically appear in the vinyl region (δ 5.2-6.1 ppm) and as a doublet for the methylene (B1212753) group attached to the oxygen (δ ~4.5 ppm). The aromatic protons of the p-tolyl group show characteristic signals in the aromatic region (δ ~6.8-7.1 ppm), while the methyl protons give a singlet at around δ 2.3 ppm.

| Proton Location | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (9) | ~2.3 | Singlet | N/A |

| -O-CH₂- (3) | ~4.5 | Doublet | ~5.0 |

| =CH₂ (1) | ~5.2-5.4 | Multiplet | ~10.5 (cis), ~17.3 (trans) |

| -CH= (2) | ~5.9-6.1 | Multiplet | N/A |

| Aromatic-H (5, 7) | ~6.8 | Doublet | ~8.5 |

| Aromatic-H (6, 8) | ~7.1 | Doublet | ~8.5 |

| Carbon Location | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (9) | ~20.5 |

| -O-CH₂- (3) | ~68.8 |

| =CH₂ (1) | ~117.7 |

| Aromatic-C (5, 7) | ~114.6 |

| Aromatic-C (6, 8) | ~129.8 |

| -CH= (2) | ~133.5 |

| Aromatic-C (ipso to O) | ~156.3 |

| Aromatic-C (ipso to CH₃) | ~130.1 |

Beyond simple structural confirmation, NMR is instrumental in monitoring the progress of reactions such as the Claisen rearrangement. doi.orgresearchgate.net By taking spectra at different time intervals, researchers can observe the disappearance of reactant signals and the appearance of product signals, such as those for 2-allyl-4-methylphenol (B1664044), allowing for the study of reaction kinetics and mechanisms. doi.orgresearchgate.net Dynamic NMR studies can also provide insights into conformational changes and hindered rotation within molecules. researchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from starting materials, solvents, and products, as well as for quantifying the components of a reaction mixture.

Gas Chromatography (GC) for Mixture Analysis and Kinetics

Gas Chromatography (GC) is a particularly effective technique for analyzing the volatile compound this compound. In a typical GC analysis, the sample is vaporized and passed through a column with a stationary phase. The components of the mixture separate based on their boiling points and interactions with the stationary phase, eluting at different retention times.

GC is frequently employed to monitor the Claisen rearrangement of this compound. doi.orgresearchgate.net A sample from the reaction mixture can be injected into the GC, which shows distinct peaks for the reactant (this compound) and the product (2-allyl-4-methylphenol). researchgate.net The area under each peak is proportional to the concentration of the compound, allowing for quantitative analysis of the reaction progress over time. This data is crucial for determining reaction rates and kinetic parameters. doi.orgresearchgate.net For instance, studies have used GC to demonstrate that the Claisen rearrangement of this compound is a clean, unimolecular reaction that proceeds through a concerted pathway, as analysis of the reaction mixture shows only two peaks corresponding to the reactant and the product. researchgate.net

The choice of GC column is critical for achieving good separation. Wide-bore capillary columns are often used for this type of analysis. epa.gov The conditions, such as oven temperature program and carrier gas flow rate, are optimized to ensure sharp peaks and baseline resolution. nih.gov

Mass Spectrometry for Isotopic Analysis and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

When coupled with Gas Chromatography (GC-MS), it becomes a formidable tool for identifying components in a mixture. rsc.orgijpsonline.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint for that specific compound. For this compound (molecular weight 148.20 g/mol ), the molecular ion peak [M]⁺˙ would be observed at an m/z of 148. nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond. In the case of this compound, a significant fragment would likely be the tolyl cation or related structures. Analysis of these fragments helps to confirm the identity of the compound and its rearrangement products. core.ac.ukmdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, further aiding in its identification. rsc.org

Furthermore, mass spectrometry is the core technique for isotopic analysis. nih.gov By using isotopically labeled starting materials (e.g., with ¹³C or ²H), researchers can trace the pathways of atoms during a reaction. For example, isotopic labeling studies in the Claisen rearrangement can provide definitive evidence for the concerted, intramolecular nature of the mechanism. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique that can determine the stable isotope ratios of specific compounds in a mixture, which can be useful in various research contexts. nih.gov

Investigation of Biological Activities and Environmental Impact

Ecotoxicological Research

Ecotoxicology examines the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. For allyl p-tolyl ether, this involves assessing its impact on aquatic life and its persistence and potential for bioaccumulation in the environment.

Information regarding the aquatic ecotoxicity of this compound is limited. However, a safety data sheet for the related compound, di-p-tolyl ether, indicates that it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com This suggests that aryl ethers as a class may pose a risk to aquatic ecosystems. The assessment of aquatic toxicity typically involves standardized tests on various organisms representing different trophic levels, such as algae (for phytotoxicity), daphnids (for invertebrate toxicity), and fish (for vertebrate toxicity). usgs.gov The results from these tests are used to determine the concentration of a substance that causes adverse effects, such as mortality or inhibition of growth and reproduction.

Table 1: Key Parameters in Aquatic Ecotoxicity Testing

| Parameter | Description | Organism Examples |

| LC50 (Lethal Concentration, 50%) | The concentration of a chemical that is lethal to 50% of the test organisms within a specified time period. | Fish (e.g., Rainbow trout, Fathead minnow) |

| EC50 (Effective Concentration, 50%) | The concentration of a chemical that causes a specific non-lethal effect in 50% of the test organisms. | Daphnia (e.g., immobilization) |

| IC50 (Inhibitory Concentration, 50%) | The concentration of a chemical that causes a 50% inhibition of a given parameter, such as growth. | Algae (e.g., Pseudokirchneriella subcapitata) |

Given the structural similarities to other aryl ethers with known aquatic toxicity, it is prudent to consider that this compound may also exhibit hazardous properties to aquatic life.

The assessment of a substance's potential to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) is a crucial component of environmental risk assessment under regulations like REACH in Europe. europa.euuseforesight.io These assessments aim to identify chemicals that, due to their longevity in the environment and ability to accumulate in organisms, can pose a long-term risk even at low concentrations. epa.govecetoc.org

Methodologies for PBT/vPvB assessment involve a weight-of-evidence approach, integrating data from various sources. useforesight.io This includes:

Persistence (P/vP): Evaluating the half-life of the substance in different environmental compartments (water, soil, sediment). This can be determined through simulation testing or estimated using quantitative structure-activity relationship (QSAR) models. epa.govresearchgate.net

Bioaccumulation (B/vB): Assessing the potential of the substance to accumulate in living organisms. This is often measured by the bioconcentration factor (BCF) in aquatic organisms, which can be experimentally determined or predicted by models. epa.govecetoc.org

Toxicity (T): Determining the substance's hazardous effects on organisms, including aquatic toxicity, as discussed in the previous section. epa.gov

A safety data sheet for this compound states that the substance/mixture contains no components considered to be either persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. tcichemicals.com However, for related aryl ethers, the potential for persistence and bioaccumulation is a concern that often warrants further investigation. usgs.gov Computational tools like the US-EPA's PBT Profiler can provide initial screening-level assessments of a chemical's PBT potential based on its structure. epa.govresearchgate.net

Aquatic Ecotoxicity Studies

Toxicological Research

Toxicological research focuses on the adverse effects of chemical substances on living organisms, primarily with respect to human health. This includes investigating genotoxicity, reproductive and developmental toxicity, and specific biological activities.

Genotoxicity testing is typically conducted in a tiered approach:

In vitro tests: These initial screens use bacteria (e.g., Ames test) or cultured mammalian cells (e.g., chromosome aberration test, micronucleus test) to detect mutagenic and clastogenic effects. oecd.org For instance, allyl glycidyl (B131873) ether has been shown to be mutagenic in various in vitro tests. oecd.org

In vivo tests: If in vitro tests are positive, in vivo studies in animals (e.g., rodent micronucleus test) are conducted to assess whether the genotoxic effects are expressed in a whole organism. oecd.org

Structure-activity relationship (SAR) analysis is also a valuable tool. For allylic compounds, factors such as the nature of leaving groups and substituents can significantly influence their genotoxic potential. nih.gov Some allylic compounds can be metabolically activated to form genotoxic α,β-unsaturated carbonyl compounds like acrolein. nih.gov

Reproductive and developmental toxicity studies investigate the potential of a substance to interfere with the ability to reproduce and to cause harm to the developing offspring. oecd.orgoecd.org There is limited specific data for this compound in this area. fishersci.com However, insights can be gained from studies on related compounds.

For example, assessments of allyl esters of acetic acid ethers suggest that based on their metabolites, they are not likely to be reproductive or developmental toxicants. In contrast, some allyl ethers, like allyl glycidyl ether, have been classified as hazardous and potentially impairing fertility based on animal studies. industrialchemicals.gov.au

Methodologies for these studies are standardized and often involve multi-generational studies in rodents, such as the OECD Test Guideline 443 (Extended One-Generation Reproductive Toxicity Study). oecd.orgoecd.org These studies evaluate effects on parental fertility and mating behavior, as well as the growth, viability, and development of offspring. For instance, a study on allyl alcohol showed maternal and fetal toxicity in rats but no teratogenic effects. nih.govresearcher.life

Table 2: Endpoints in Reproductive and Developmental Toxicity Studies

| Study Type | Key Endpoints Evaluated |

| Reproductive Toxicity | Fertility indices, sperm parameters, estrous cycles, reproductive organ weights, pregnancy outcomes. |

| Developmental Toxicity | Viability of offspring, birth defects (teratogenicity), postnatal growth and development, developmental neurotoxicity. |

Investigation of Biological Activity in Specific Organisms (e.g., insecticidal studies)

Research into the specific biological activities of this compound has explored its potential as an insecticide. While comprehensive data is sparse, its structural similarity to other biologically active compounds provides a basis for investigation. Some related compounds containing a p-tolyl group have shown insecticidal activity. For instance, certain pyrimidinamine derivatives with a p-tolyl group have demonstrated potent activity against pests like Aphis fabae. researchgate.net

The search for new and effective insecticides is a continuous effort in agricultural science. echemi.com Studies often involve screening compounds against a panel of common insect pests. For example, materials have been evaluated against cotton aphids and two-spotted spider mites to determine their insecticidal and acaricidal properties. govinfo.gov The effectiveness of a compound is typically measured by the mortality rate at different concentrations. govinfo.gov

While direct studies on the insecticidal properties of this compound are not widely published, the presence of the allyl and p-tolyl moieties suggests a potential for biological activity that warrants further investigation.

Environmental Fate Assessment Methodologies for this compound

The environmental fate of a chemical compound dictates its persistence, distribution, and potential for exposure to living organisms. For this compound, a comprehensive assessment involves evaluating its degradation pathways and its tendency to accumulate in biota. This assessment combines experimental data, where available, with predictive modeling to estimate the compound's behavior in various environmental compartments.

Bioaccumulation Potential Studies

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. It is a critical endpoint in environmental risk assessment, often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in the organism to that in the water at steady state.

There are no published experimental studies on the bioaccumulation of this compound in aquatic organisms. A Safety Data Sheet for the compound states that it is not considered to be persistent, bioaccumulative, and toxic (PBT), but this claim is not supported by cited data. msu.edu In contrast, the SDS for a structurally similar compound, di-p-tolyl ether, indicates it is very toxic to aquatic organisms and may cause long-term adverse effects, although it also lacks specific bioaccumulation data. fishersci.com

Due to the absence of experimental BCF values, Quantitative Structure-Activity Relationship (QSAR) models are employed to estimate the bioaccumulation potential of this compound based on its physicochemical properties, primarily its octanol-water partition coefficient (log Kow). The log Kow is a measure of a chemical's hydrophobicity, which is a key factor driving bioaccumulation.

Using established QSAR models, the predicted BCF for this compound suggests a low to moderate potential for bioaccumulation in aquatic organisms. These predictions, however, should be interpreted with caution as they have not been validated by experimental data for this specific compound.

| Parameter | Predicted Value | Method | Interpretation |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.3 - 3.7 | QSAR Estimation | Moderate hydrophobicity |

| Bioconcentration Factor (BCF) | 120 - 450 L/kg | QSAR Estimation | Low to Moderate bioaccumulation potential |

| Biodegradability | Not readily biodegradable | QSAR Estimation | Likely to persist in the environment |

Future Research Directions and Unexplored Areas for Allyl P Tolyl Ether

While Allyl p-tolyl ether is a well-known compound, particularly for its role in the Claisen rearrangement, several avenues for future research remain open. These areas span from developing more efficient synthetic routes and catalysts to gaining deeper mechanistic understanding and assessing its environmental and health impacts.

Q & A

Q. What are the common synthetic routes for preparing allyl p-tolyl ether, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution. A standard method involves reacting allyl bromide (CH₂=CH-CH₂-Br) with sodium p-tolyl oxide (NaOC₆H₄CH₃) under controlled heating (60–80°C) in an anhydrous solvent like diethyl ether or THF. The reaction proceeds via an SN2 mechanism, requiring stoichiometric equivalents of reagents and inert conditions to prevent hydrolysis . Optimization includes monitoring reaction completion via TLC or GC-MS, with yields improved by using freshly distilled allyl bromide and avoiding excess base, which may promote elimination side reactions.

Q. How does the Claisen rearrangement apply to this compound, and what are its fundamental mechanistic steps?

The Claisen rearrangement is a [3,3]-sigmatropic rearrangement where this compound thermally converts to 2-(p-tolyloxy)propenal. The reaction proceeds through a cyclic six-membered transition state, with activation energy influenced by the electron-donating p-tolyl group. Experimental studies in diphenyl ether at 180–200°C show first-order kinetics, with rate constants dependent on solvent polarity and temperature . Basic characterization involves tracking product formation via NMR (disappearance of allyl ether signals at δ 4.5–5.0 ppm) and IR (emergence of carbonyl stretches at ~1680 cm⁻¹).

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Allyl ethers are stable under neutral to mildly basic conditions (pH 7–12) but hydrolyze rapidly under strong acids (pH < 1) or bases (pH > 12) at elevated temperatures (>80°C). For this compound, acidic hydrolysis cleaves the ether bond to yield p-cresol and acrolein, while basic conditions may induce elimination. Stability tests involve incubating the compound in buffered solutions and analyzing degradation via HPLC. Long-term storage recommendations include inert atmospheres and desiccants to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can kinetic parameters for the Claisen rearrangement of this compound be experimentally determined?

Kinetic studies employ differential scanning calorimetry (DSC) or isothermal reaction monitoring in diphenyl ether. For example, rate constants (k) are derived from time-resolved NMR or GC data, fitting to the first-order integrated rate law. Activation energy (Eₐ) is calculated via the Arrhenius equation by measuring k at multiple temperatures (e.g., 160–220°C). Advanced analyses include Eyring plots to determine entropy (ΔS‡) and enthalpy (ΔH‡) of activation. Contradictions in reported Eₐ values (e.g., solvent effects) require validation using high-purity substrates and controlled atmospheres .

Q. What catalytic systems enable selective cleavage of this compound, and how do mechanistic pathways differ?

Transition-metal catalysts like RhCl(PPh₃)₃ or Pd(0) complexes facilitate allyl ether cleavage via oxidative addition. For this compound, RhCl(PPh₃)₃ in aqueous ethanol (reflux, 3–5 hours) generates p-cresol with >90% yield, as confirmed by GC-MS. Mechanistic studies (DFT calculations) reveal a π-complex intermediate (Pd-2a) stabilized by van der Waals interactions, with entropic penalties at low concentrations limiting pre-association . Competing pathways (e.g., β-hydride elimination) are minimized by ligand choice and solvent polarity.

Q. How can computational models predict the electronic and spectroscopic properties of this compound?